molecular formula C7H10Cl3N3S B13205533 N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13205533
M. Wt: 274.6 g/mol
InChI Key: JZDULPQKLXJRJC-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a trichloromethyl group and a 2-methylpropyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropylamine with trichloromethylthiocyanate in the presence of a base, such as sodium hydroxide, to form the desired thiadiazole compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pesticides due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropanamide: A simple amide with similar structural features but lacking the thiadiazole ring.

    2-Methylpropylboronic acid: Contains a similar 2-methylpropyl group but differs in its functional groups and reactivity.

Uniqueness

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trichloromethyl and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10Cl3N3S

Molecular Weight

274.6 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H10Cl3N3S/c1-4(2)3-11-6-12-5(13-14-6)7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

JZDULPQKLXJRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NS1)C(Cl)(Cl)Cl

Origin of Product

United States

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